![molecular formula C12H11N3O2 B1517576 3-[(6-Aminopyridin-3-yl)oxy]benzamide CAS No. 1019634-11-7](/img/structure/B1517576.png)
3-[(6-Aminopyridin-3-yl)oxy]benzamide
Overview
Description
3-[(6-Aminopyridin-3-yl)oxy]benzamide is a chemical compound with the molecular formula C12H11N3O2 and a molecular weight of 229.23 . It is used for research purposes .
Molecular Structure Analysis
The InChI code for this compound is 1S/C12H11N3O2/c13-11-5-4-10(7-15-11)17-9-3-1-2-8(6-9)12(14)16/h1-7H,(H2,13,15)(H2,14,16) . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis
This compound is a powder . Its density is predicted to be 1.315±0.06 g/cm3 , and its boiling point is predicted to be 452.9±40.0 °C .Scientific Research Applications
3-[(6-Aminopyridin-3-yl)oxy]benzamide has been studied for its potential applications in a variety of fields, such as synthetic organic chemistry, medicinal chemistry, and material science. In the field of synthetic organic chemistry, this compound has been used as a catalyst for the synthesis of various organic compounds, such as amines and ketones. In the field of medicinal chemistry, this compound has been studied for its potential applications in the treatment of cancer and other diseases. In the field of material science, this compound has been used as a building block for the synthesis of various polymers and materials.
Mechanism of Action
Mode of Action
It is known that the compound exhibits antiproliferative activity , suggesting that it may interact with cellular targets to inhibit cell proliferation.
Biochemical Pathways
3-[(6-Aminopyridin-3-yl)oxy]benzamide appears to exert its antiproliferative activity mainly by regulating the cell cycle, DNA replication, and the p53 signaling pathway . The compound induces G2/M phase arrest, possibly through the inhibition of AURKB transcription . It also results in cell apoptosis via the p53 signaling pathway .
Result of Action
The result of the action of this compound is the inhibition of cell proliferation, leading to cell cycle arrest and apoptosis . This suggests that the compound could have potential applications in the treatment of conditions characterized by uncontrolled cell proliferation, such as cancer.
Advantages and Limitations for Lab Experiments
The main advantage of using 3-[(6-Aminopyridin-3-yl)oxy]benzamide in laboratory experiments is its low cost and easy availability. Additionally, this compound can be easily synthesized in a short amount of time, making it ideal for use in laboratory experiments. However, there are some limitations to using this compound in laboratory experiments, such as its potential toxicity and the difficulty in controlling its concentration.
Future Directions
There are several potential future directions for the study of 3-[(6-Aminopyridin-3-yl)oxy]benzamide. These include further investigations into its mechanism of action, further studies on its biochemical and physiological effects, and further development of its synthetic methods. Additionally, further studies on its potential applications in the fields of medicinal chemistry and material science are also possible. Finally, further research into its potential toxicity and the development of methods to control its concentration are also necessary.
properties
IUPAC Name |
3-(6-aminopyridin-3-yl)oxybenzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O2/c13-11-5-4-10(7-15-11)17-9-3-1-2-8(6-9)12(14)16/h1-7H,(H2,13,15)(H2,14,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
REBNIICOYGOKGS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC2=CN=C(C=C2)N)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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